molecular formula C21H26N2O3 B6018067 1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one

1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one

Cat. No.: B6018067
M. Wt: 354.4 g/mol
InChI Key: GAHLWYJDWQDYCF-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid

Preparation Methods

The synthesis of 1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction. In this process, 3-methyl-2,6-diphenylpiperidin-4-one is reacted with formaldehyde and morpholine in a mixture of ethanol and DMF at 60°C. The reaction mixture is then poured into crushed ice, and the precipitate is filtered and dried . The crude product is recrystallized from absolute ethanol to obtain the final compound with a yield of 72%.

Chemical Reactions Analysis

1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium hydroxide . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it is being explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties . In industry, it is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as integrin alpha-L/beta-2, which is a receptor involved in immune responses . The compound binds to this receptor, modulating its activity and leading to various biological effects. This interaction can influence pathways related to inflammation, cell adhesion, and immune response.

Comparison with Similar Compounds

1-Morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one can be compared with other similar compounds, such as 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide . These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the morpholine and piperidine moieties in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-20(8-6-18-4-2-1-3-5-18)22-12-10-19(11-13-22)7-9-21(25)23-14-16-26-17-15-23/h1-5,19H,7,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLWYJDWQDYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)C(=O)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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